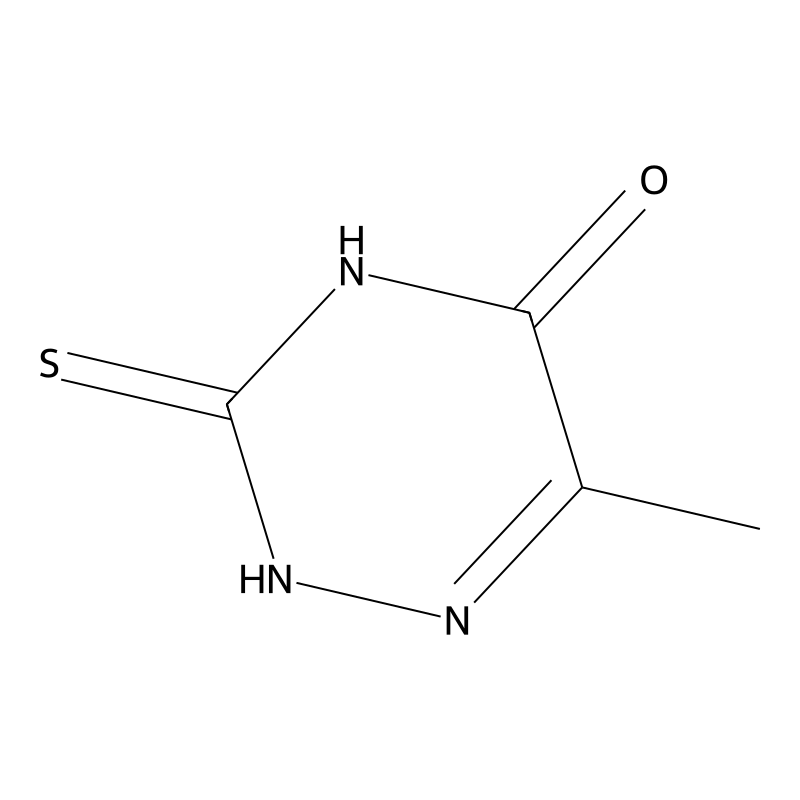6-Aza-2-thiothymine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analysis:
One primary application of 6-Aza-2-thiothymine in scientific research lies in the field of mass spectrometry, particularly in the technique of Matrix-Assisted Laser Desorption/Ionization (MALDI). This technique allows researchers to analyze complex biomolecules like carbohydrates and glycans. 6-Aza-2-thiothymine serves as a matrix in negative ion mode MALDI, meaning it facilitates the ionization and detection of acidic glycans. Studies have shown that 6-Aza-2-thiothymine offers several advantages in this application, including:
- High sensitivity: It allows for the detection of low-abundance glycans [].
- Improved signal-to-noise ratio: This leads to clearer and more interpretable mass spectra [].
- Compatibility with various glycan types: It can be used to analyze different types of acidic glycans, including sialylated and sulfated glycans [, ].
6-Aza-2-thiothymine is a modified nucleobase that features a sulfur atom and an azole group in its structure, which is derived from thymine. The chemical formula for 6-Aza-2-thiothymine is C₄H₅N₃OS, and it has a molecular weight of approximately 145.16 g/mol. This compound is notable for its unique electronic properties, which arise from the presence of the nitrogen and sulfur atoms. It is primarily used as a pharmaceutical intermediate and in various analytical applications, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of acidic glycans in negative ion mode .
Please Note:
- The information on 6-AT is limited, and further research may be needed for a more comprehensive understanding of its properties and applications.
- The absence of data on certain aspects (synthesis, mechanism of action, safety) highlights the need for further scientific exploration of this compound.
- Oxidation Reactions: The thiol group can undergo oxidation to form sulfinic or sulfonic acids.
- Reduction Reactions: The compound can be reduced to yield derivatives with altered functional groups.
- Substitution Reactions: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.
The biological activity of 6-Aza-2-thiothymine has been studied primarily in the context of its interactions with biological macromolecules. It exhibits properties that may influence DNA interactions and has potential applications as an antiviral agent. Its ability to form stable complexes with DNA suggests that it could interfere with nucleic acid processes, although specific mechanisms remain under investigation. Additionally, studies indicate that it may have photosensitizing properties, which could be leveraged in photodynamic therapy .
The synthesis of 6-Aza-2-thiothymine can be accomplished through various methods, including:
- Condensation Reactions: Combining appropriate nitrogen and sulfur-containing precursors under acidic or basic conditions.
- Substitution Reactions: Modifying existing thymine derivatives through nucleophilic substitution to introduce the azole group and thiol functionalities.
- Multi-step Synthetic Routes: Employing several reactions to build the compound from simpler starting materials.
These methods allow for the production of 6-Aza-2-thiothymine with varying degrees of purity and yield depending on the specific approach used .
6-Aza-2-thiothymine finds applications across multiple fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis.
- Analytical Chemistry: Employed in MALDI analysis for characterizing biomolecules.
- Materials Science: Investigated for use in photoactive materials due to its electronic properties .
Its versatility makes it a valuable compound in both research and industrial settings.
Interaction studies involving 6-Aza-2-thiothymine have revealed significant insights into its reactivity and biological implications. Research indicates that it can interact with low-energy electrons, which may affect its stability and reactivity under different conditions . Furthermore, studies on its excited-state dynamics show efficient intersystem crossing, suggesting potential applications in photochemistry and photobiology . These interactions underline its importance in both theoretical studies and practical applications.
Several compounds share structural similarities with 6-Aza-2-thiothymine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Thymine | Pyrimidine base | Natural nucleobase; lacks sulfur functionality |
| 2-Thiothymine | Contains sulfur | Similar to thymine but includes a thiol group |
| 5-Methylcytosine | Methylated pyrimidine | Important epigenetic marker; affects gene expression |
| Uracil | Pyrimidine base | RNA component; lacks methyl and sulfur groups |
Uniqueness of 6-Aza-2-thiothymine: Its combination of azole and thiol functionalities provides distinct electronic properties not found in these similar compounds, making it particularly valuable for specialized applications in both biological and materials science contexts.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








